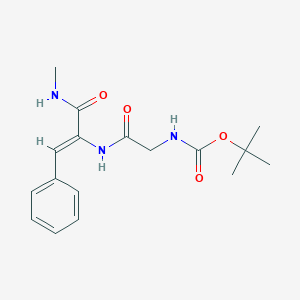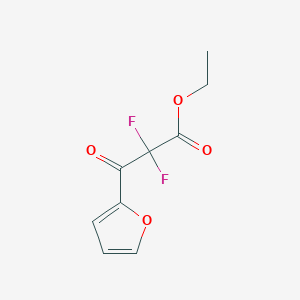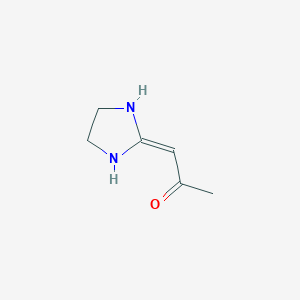
1-Imidazolidin-2-ylidenepropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidin-2-ylidenepropan-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a member of the family of N-heterocyclic carbenes (NHCs), which are known for their ability to act as highly effective catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one as a catalyst is based on its ability to form stable complexes with metal ions. These complexes can then activate various substrates, allowing for efficient and selective chemical reactions to occur. The unique structure of 1-Imidazolidin-2-ylidenepropan-2-one allows it to bind strongly to metal ions, making it an effective catalyst in a wide range of reactions.
Effets Biochimiques Et Physiologiques
While 1-Imidazolidin-2-ylidenepropan-2-one has not been extensively studied for its biochemical and physiological effects, there is some evidence to suggest that it may have potential therapeutic applications. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Imidazolidin-2-ylidenepropan-2-one in lab experiments is its high catalytic activity and selectivity. It is also stable and easy to handle, making it a convenient choice for researchers. However, one limitation is that it can be expensive to produce in large quantities, which may limit its use in some applications.
Orientations Futures
There are many potential future directions for research on 1-Imidazolidin-2-ylidenepropan-2-one. For example, it could be further optimized as a catalyst to improve its efficiency and selectivity in various reactions. Additionally, it could be explored for potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Finally, it could be used in the development of new materials with unique properties and applications.
In conclusion, 1-Imidazolidin-2-ylidenepropan-2-one is a highly promising compound with a wide range of potential applications in the field of scientific research. Its unique properties as a catalyst make it a valuable tool for promoting various chemical reactions, and its potential therapeutic applications make it an exciting area of research for the future. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential in new areas of application.
Méthodes De Synthèse
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized through a simple process involving the reaction of imidazolidinone with chloropropane in the presence of a base. The resulting product is a white crystalline powder that is highly pure and stable. This synthesis method has been extensively studied and optimized, making it a reliable and efficient way to produce 1-Imidazolidin-2-ylidenepropan-2-one in large quantities.
Applications De Recherche Scientifique
1-Imidazolidin-2-ylidenepropan-2-one has a wide range of potential applications in the field of scientific research. One of the most significant areas of interest is its use as a catalyst in various chemical reactions. It has been shown to be highly effective in promoting reactions such as cross-coupling, hydrogenation, and cycloaddition. Additionally, it has been used in the synthesis of complex organic compounds and in the development of new materials.
Propriétés
Numéro CAS |
117052-35-4 |
|---|---|
Nom du produit |
1-Imidazolidin-2-ylidenepropan-2-one |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
Clé InChI |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
SMILES canonique |
CC(=O)C=C1NCCN1 |
Synonymes |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



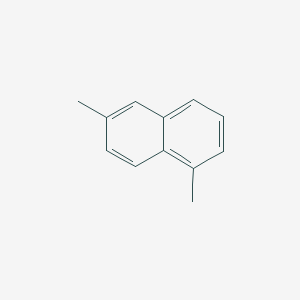
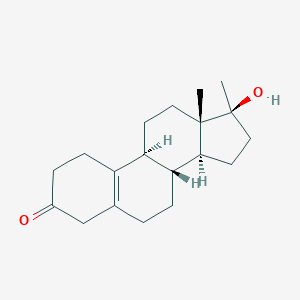
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
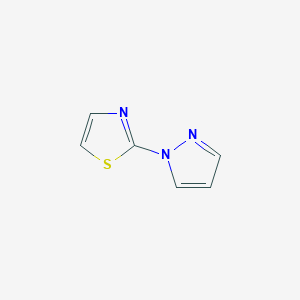
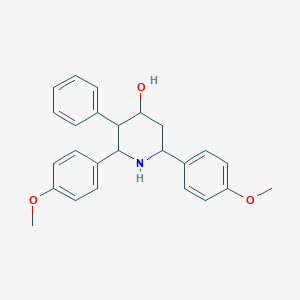
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)
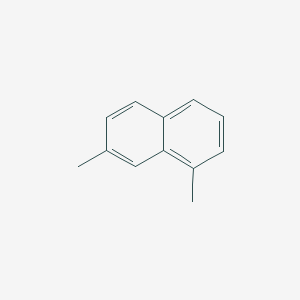
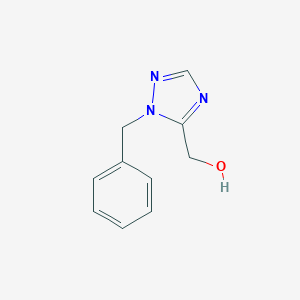
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
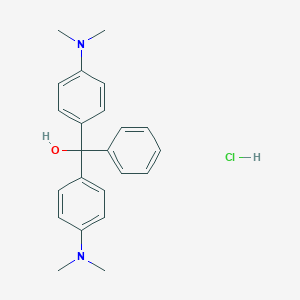
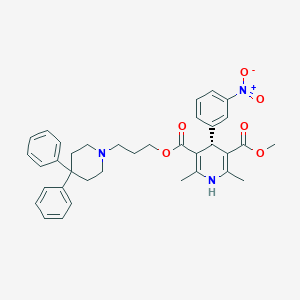
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
